1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine
Overview
Description
1-Methyl-4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine is a useful research compound. Its molecular formula is C16H24N4O2 and its molecular weight is 304.394. The purity is usually 95%.
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Scientific Research Applications
Inhibitors of Soluble Epoxide Hydrolase
1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine compounds have been explored as inhibitors of soluble epoxide hydrolase, as seen in a study involving the triazine heterocycle as a critical functional group for high potency and P450 selectivity. These compounds can serve as tool compounds for in vivo investigations and have shown effects on serum biomarkers, indicating robust in vivo target engagement and suitability for various disease models (Thalji et al., 2013).
Dopaminergic Ligands
Another application involves the synthesis of substituted piperazines for use as probes in mapping the dopamine D2 receptor. These compounds have been evaluated for their affinity toward D2DAR in vitro, with docking analysis and molecular dynamic simulation performed to establish their interaction modes with D2DAR (Penjišević et al., 2016).
Crystal Structure Analysis
The crystal structure of related compounds, like 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, has been analyzed. Studies on piperazine rings in these compounds reveal their conformations and interactions, which are crucial for understanding their chemical behavior and potential applications (Velmurugan et al., 1994).
Anticancer Activity
These compounds have also been investigated for their potential anticancer activities. For example, specific 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, as evaluated using various methods like the XTT method and flow cytometric analysis (Yurttaş et al., 2014).
Antibacterial and Biofilm Inhibition
Novel compounds featuring piperazine linkers have been synthesized and studied for their in-vitro antibacterial and cytotoxic activities. Some derivatives have shown significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential use in combating bacterial infections (Mekky et al., 2020).
Antileukemic Activity
Derivatives of piperazine have been synthesized and evaluated for their antiproliferative activity, particularly against human leukemia cells. Variations in the piperazine structure have led to compounds with significant anticancer effects, offering a pathway to potential antileukemic agents (Vinaya et al., 2011).
Properties
IUPAC Name |
1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-17-9-11-18(12-10-17)14-5-6-15(20(21)22)16(13-14)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFTZIAMCCNALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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